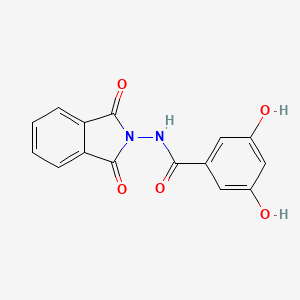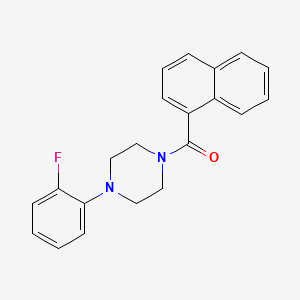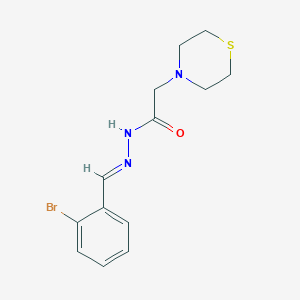
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide often involves complex reactions that require precise conditions to achieve desired outcomes. For example, the work by Gabriele et al. (2006) describes a new synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing the intricate methods needed to construct such molecules (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various techniques, including X-ray diffraction and DFT calculations. For instance, Karabulut et al. (2014) discussed the intermolecular interactions and molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into how such interactions influence molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide derivatives can be highly specific and yield complex products. For example, Xu et al. (2018) achieved chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides, highlighting the versatility of reactions these compounds can undergo (Xu et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structure and stability, play a crucial role in their applications. Mallakpour and Aalizadeh (2016) focused on the preparation and characterization of thermally stable nanocomposites based on related poly(amide–ester–imide) structures, illustrating the importance of physical properties in the development of new materials (Mallakpour & Aalizadeh, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for functionalization, are essential for understanding the utility of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide and its derivatives. The work by Patel and Dhameliya (2010) on the synthesis and biological activity of related compounds demonstrates the chemical versatility and potential applications of these molecules in various fields, highlighting their significant antibacterial activities (Patel & Dhameliya, 2010).
科学的研究の応用
Organic Synthesis
Research has shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide plays a crucial role in organic synthesis, particularly in catalytic processes. For instance, Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation have been explored, showcasing the compound's utility in facilitating diverse chemical transformations under acid-controlled conditions (Xu et al., 2018). Similarly, divergent palladium iodide-catalyzed multicomponent carbonylative approaches to functionalized isoindolinone and isobenzofuranimine derivatives demonstrate the compound's versatility in organic synthesis (Mancuso et al., 2014).
Medicinal Chemistry
In the realm of medicinal chemistry, the compound has been investigated for its potential as a sigma-2 receptor probe, highlighting its relevance in drug discovery and pharmacological research. Studies on N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have revealed its high affinity for sigma2 receptors, making it a valuable ligand for studying receptor interactions in vitro (Xu et al., 2005).
Photocatalysis and Environmental Applications
Furthermore, the compound's derivatives have been explored for photocatalytic applications, emphasizing its importance in environmental science. For example, studies on the photocatalytic degradation of pollutants using modified electrodes suggest potential for water purification and environmental remediation efforts (Karimi-Maleh et al., 2014).
Material Science
In material science, the compound has contributed to the development of novel polyimides, with research focused on synthesizing and characterizing new diamines for advanced polymer materials. This research underscores the compound's utility in creating materials with improved thermal stability and mechanical properties (Butt et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-3,5-dihydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-9-5-8(6-10(19)7-9)13(20)16-17-14(21)11-3-1-2-4-12(11)15(17)22/h1-7,18-19H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHDFGIPGHKVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)
![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)
![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)
![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)